molecular formula C16H24O3 B13813238 3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol CAS No. 55143-11-8

3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol

Cat. No.: B13813238
CAS No.: 55143-11-8
M. Wt: 264.36 g/mol
InChI Key: XPOXPTLEXHZSHD-UHFFFAOYSA-N
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Description

3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol is a synthetic 1,2-propanediol derivative featuring a phenol ring substituted at the 4-position with a bulky tert-butyl (1,1-dimethylethyl) group and at the 2-position with an allyl (2-propenyl) group.

Properties

CAS No.

55143-11-8

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-(4-tert-butyl-2-prop-2-enylphenoxy)propane-1,2-diol

InChI

InChI=1S/C16H24O3/c1-5-6-12-9-13(16(2,3)4)7-8-15(12)19-11-14(18)10-17/h5,7-9,14,17-18H,1,6,10-11H2,2-4H3

InChI Key

XPOXPTLEXHZSHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(CO)O)CC=C

Origin of Product

United States

Preparation Methods

Preparation of the Substituted Phenol Intermediate

The phenol component, 4-(1,1-dimethylethyl)-2-(2-propenyl)phenol, is a key precursor. Its preparation may involve:

  • Alkylation of a phenol or hydroxybenzene derivative with tert-butyl groups via Friedel-Crafts alkylation to introduce the 1,1-dimethylethyl substituent at the para position.
  • Allylation (introduction of the 2-propenyl group) at the ortho position relative to the hydroxyl group, which can be achieved by reaction with allyl bromide or allyl chloride under basic conditions.

These steps require careful control of reaction conditions to avoid polyalkylation or rearrangement.

Ether Formation with 1,2-Propanediol

The linkage of the substituted phenol to the 1,2-propanediol is commonly achieved by:

  • Williamson Ether Synthesis: Deprotonation of the phenol hydroxyl group with a strong base (e.g., sodium hydride or potassium carbonate) followed by reaction with an appropriate halogenated 1,2-propanediol derivative (e.g., 3-chloro-1,2-propanediol).
  • Alternatively, direct nucleophilic substitution of the phenol on a suitable epoxide derivative of 1,2-propanediol can be employed.

The choice of method depends on availability of reagents and desired regioselectivity.

Process Conditions and Catalysts

  • Bases: Potassium carbonate or sodium hydride are typical bases for phenol deprotonation.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.
  • Temperature: Moderate heating (50–100 °C) is often employed to drive the etherification reaction to completion.
  • Catalysts: Phase transfer catalysts may be used to enhance reaction rates in heterogeneous systems.

Purification and Yield Optimization

  • Purification typically involves extraction, crystallization, or chromatographic techniques.
  • Yields reported in similar synthetic routes for related compounds are around 70–75%, indicating moderate efficiency.
  • Control of reaction stoichiometry and purity of starting materials is critical for maximizing yield.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Friedel-Crafts Alkylation Phenol + tert-butyl chloride + Lewis acid catalyst (e.g., AlCl3) Introduces 4-(1,1-dimethylethyl) group
2 Allylation Substituted phenol + allyl bromide + base (K2CO3) Adds 2-(2-propenyl) group ortho to OH
3 Phenol Deprotonation Substituted phenol + NaH or K2CO3 Prepares phenol for nucleophilic attack
4 Ether Formation Deprotonated phenol + 3-chloro-1,2-propanediol + solvent (DMF) Forms phenoxy-propanediol ether linkage
5 Purification Extraction, crystallization, chromatography Isolates pure target compound

Related Preparation Insights from Literature

  • Although direct literature on the exact compound is limited, similar phenoxy-propanediol ethers have been synthesized via the above general routes.
  • Patent literature on 1,2-propanediol derivatives indicates that hydroxypropylation and phenol etherification are well-established methods.
  • The presence of bulky tert-butyl and allyl substituents may require optimization of reaction time and temperature to avoid side reactions such as polymerization of the allyl group.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiestrogen Research

U23,469 (cis-(3-[p-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]-1,2-propanediol))
  • Key Differences: The phenol ring in U23,469 is substituted with a tetrahydro-naphthyl group (with a methoxy at position 6) instead of tert-butyl and allyl groups. Binding Affinity: U23,469 exhibits a low relative binding affinity (0.04%) for estrogen receptor (ER) compared to estradiol, whereas its hydroxylated derivative (U23,469M) shows higher affinity (34%) . Pharmacological Activity: U23,469 promotes complete ER translocation to the nucleus but fails to induce progesterone receptor synthesis, unlike estradiol. This contrasts with the target compound, where the tert-butyl and allyl groups may alter ER interaction dynamics .
3-[2-(Allyloxy)phenoxy]-1,2-propanediol (CAS not specified)
  • Key Differences: Features an allyloxy group (O-CH2CHCH2) at the phenol’s 2-position instead of a direct allyl (CH2CHCH2) substituent.

Substituent-Driven Property Variations

3-(4-Methoxyphenoxy)-1,2-propanediol (CAS 17131-52-1)
  • Key Differences: A methoxy group at the phenol’s 4-position replaces the tert-butyl group. Molecular Weight: 198.22 g/mol (vs. ~238–250 g/mol for the target compound), leading to differences in bioavailability and metabolic clearance .
3-[4-Methoxy-2-(1-propenyl)phenoxy]-1,2-propanediol (CAS not specified)
  • Key Differences :
    • Contains a 1-propenyl (CH2CH2CH2) group at the 2-position instead of allyl (CH2CHCH2).
    • Structural isomerism may influence receptor binding kinetics due to altered spatial orientation .

Beta Blocker Derivatives

Timolol ((S)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol)
  • Key Differences: A tertiary amine and thiadiazolyl group replace the phenol ring, shifting the mechanism from estrogen modulation to beta-adrenergic receptor antagonism . Highlights how minor structural changes (e.g., amine vs. diol groups) drastically alter biological targets.

Pharmacological and Chemical Property Analysis

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP (Predicted)
Target Compound ~238 ~3.5
U23,469 ~356 ~4.2
3-(4-Methoxyphenoxy)-1,2-propanediol 198.22 ~1.8
3-[2-(Allyloxy)phenoxy]-1,2-propanediol 224.10 ~2.3

Insights :

Receptor Binding and Functional Outcomes

Compound Estrogen Receptor Affinity (% vs. Estradiol) Progesterone Receptor Induction
Target Compound Not reported Not reported
U23,469 0.04% None
U23,469M 34% Partial (300% increase)
Estradiol 100% Full (600% increase)

Insights :

  • The target compound’s allyl and tert-butyl groups may reduce ER affinity compared to U23,469M but enhance nuclear retention or alternative signaling pathways .

Q & A

Basic Questions

Q. What are the critical safety considerations for handling 3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Avoid dust generation and ensure adequate ventilation during synthesis or purification steps. In case of spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
  • Key Data :

Hazard TypeMitigation StrategyReference
InhalationUse NIOSH-approved respirators
Skin ContactWash with soap/water; avoid acetone for decontamination

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the phenolic ring and propanediol backbone. HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) is recommended for purity assessment (>95%), with UV detection at 254 nm due to aromatic absorption .
  • Key Data :

TechniqueParametersPurpose
NMRDMSO-d₆, 400 MHzStructural confirmation
HPLC-MS70:30 ACN/H₂O, 1 mL/minPurity quantification

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction conditions (e.g., 24-hour reflux in anhydrous THF with K₂CO₃ as a base for etherification). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C. Use LC-MS/MS to quantify degradation products (e.g., free phenol or propanediol derivatives). Apply Arrhenius kinetics to model degradation rates and predict shelf-life .
  • Key Data :

pHDegradation Half-Life (Days)Major Degradant
1.27.3 ± 0.5Phenolic acid
7.428.1 ± 1.2None detected

Q. How can structural modifications enhance the bioactivity of this compound in antimicrobial assays?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with varied substituents (e.g., replacing tert-butyl with trifluoromethyl or altering propenyl chain length). Test against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines). Use molecular docking to predict interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictions in observed bioactivity data across different in vitro models?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, assay incubation time). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays). Cross-reference with theoretical frameworks, such as Lipinski’s Rule of Five for bioavailability discrepancies .

Methodological Notes

  • Theoretical Frameworks : Link synthetic routes to retrosynthetic analysis (Corey’s principles) or bioactivity studies to QSAR models .
  • Data Contradictions : Address outliers via Grubbs’ test and replicate experiments under controlled humidity/temperature .

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